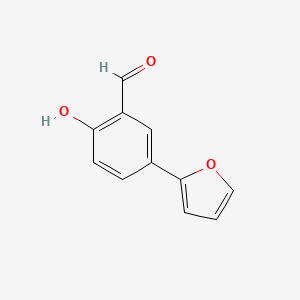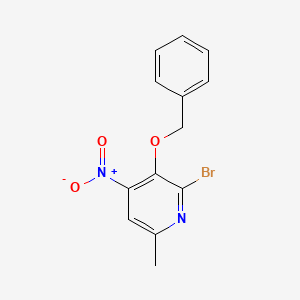
3-(Benzyloxy)-2-bromo-6-methyl-4-nitropyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Benzyloxy)-2-bromo-6-methyl-4-nitropyridine is an organic compound that belongs to the class of pyridines. This compound features a pyridine ring substituted with a benzyloxy group at the 3-position, a bromine atom at the 2-position, a methyl group at the 6-position, and a nitro group at the 4-position. The presence of these substituents imparts unique chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-2-bromo-6-methyl-4-nitropyridine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Bromination: The bromine atom can be introduced via bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable catalyst.
Benzyloxy Substitution: The benzyloxy group can be introduced through a nucleophilic substitution reaction using benzyl alcohol and a suitable base.
Methylation: The methyl group can be introduced via methylation using methyl iodide or dimethyl sulfate in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
化学反应分析
Types of Reactions
3-(Benzyloxy)-2-bromo-6-methyl-4-nitropyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include amines (e.g., aniline) and thiols (e.g., thiophenol), often in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of pyridine N-oxides or other oxidized derivatives.
Reduction: Formation of 3-(Benzyloxy)-2-bromo-6-methyl-4-aminopyridine.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
科学研究应用
3-(Benzyloxy)-2-bromo-6-methyl-4-nitropyridine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of dyes and pigments.
作用机制
The mechanism of action of 3-(Benzyloxy)-2-bromo-6-methyl-4-nitropyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, the nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.
相似化合物的比较
3-(Benzyloxy)-2-bromo-6-methyl-4-nitropyridine can be compared with other similar compounds, such as:
3-(Benzyloxy)-2-chloro-6-methyl-4-nitropyridine: Similar structure but with a chlorine atom instead of bromine.
3-(Benzyloxy)-2-bromo-6-methyl-4-aminopyridine: Similar structure but with an amino group instead of a nitro group.
3-(Benzyloxy)-2-bromo-6-methylpyridine: Lacks the nitro group.
The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical reactivity and potential biological activity.
属性
分子式 |
C13H11BrN2O3 |
|---|---|
分子量 |
323.14 g/mol |
IUPAC 名称 |
2-bromo-6-methyl-4-nitro-3-phenylmethoxypyridine |
InChI |
InChI=1S/C13H11BrN2O3/c1-9-7-11(16(17)18)12(13(14)15-9)19-8-10-5-3-2-4-6-10/h2-7H,8H2,1H3 |
InChI 键 |
DTSMTMZZUGBSEX-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=N1)Br)OCC2=CC=CC=C2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


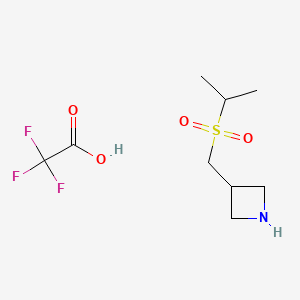
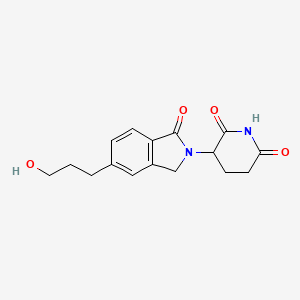
![3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-methyl-2,4-dioxo(613C)pyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B13921059.png)
![Methyl 4-methylene-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B13921067.png)
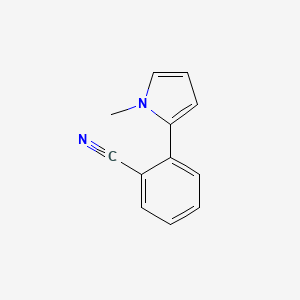
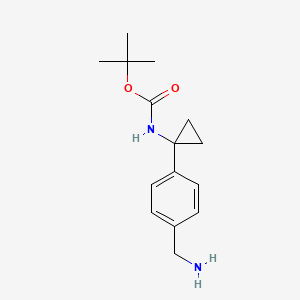
![Methyl 2-(3-azabicyclo[3.1.0]hexan-3-ylmethyl)-3-methyl-but-2-enoate](/img/structure/B13921086.png)
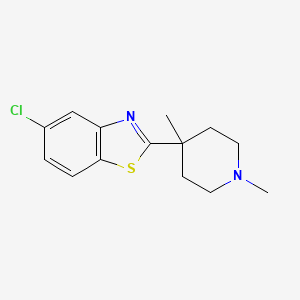
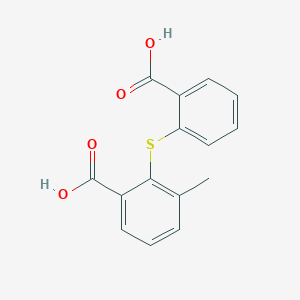
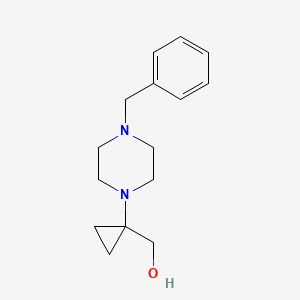
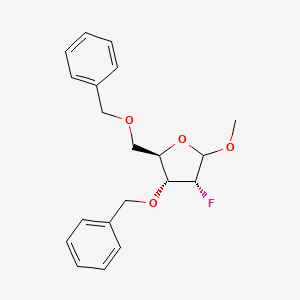
![Methyl 4'-(acetylamino)[1,1'-biphenyl]-3-carboxylate](/img/structure/B13921108.png)
![3-(9H-carbazol-9-yl)-11,12-dihydroindolo[2,3-a]carbazole](/img/structure/B13921116.png)
